N,N-Dimethyl-2-phenoxyethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

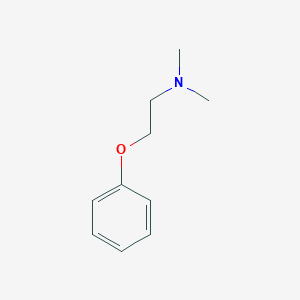

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2-phenoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11(2)8-9-12-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHVDRGWCIAFLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50158863 | |

| Record name | Ethylamine, N,N-dimethyl-2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13468-02-5 | |

| Record name | N,N-Dimethyl-2-phenoxyethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13468-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylamine, N,N-dimethyl-2-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013468025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylamine, N,N-dimethyl-2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl(2-phenoxyethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-DIMETHYLAMINOETHOXY)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3X5WZ87GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N-Dimethyl-2-phenoxyethanamine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of N,N-Dimethyl-2-phenoxyethanamine. The information is curated for professionals in research and drug development, with a focus on data presentation, experimental context, and logical relationships.

Chemical and Physical Properties

This compound is a tertiary amine with a phenoxy ether moiety. Its core properties are summarized in the tables below, compiled from various chemical data sources.

General and Physical Properties

| Property | Value | Source |

| CAS Number | 13468-02-5 | [1] |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

| Appearance | Pale yellow to light yellow oil/liquid | |

| Boiling Point | 231.5 ± 23.0 °C at 760 mmHg | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Flash Point | 67.1 ± 24.9 °C | [1] |

| Vapour Pressure | 0.1 ± 0.5 mmHg at 25°C | [1] |

| Index of Refraction | 1.506 | [1] |

| Storage | 2-8°C | [1] |

Chromatographic and Spectroscopic Properties

| Property | Value | Source |

| LogP | 1.99 | [1] |

| Polar Surface Area (PSA) | 12.47 Ų | [1] |

| InChI Key | RUHVDRGWCIAFLG-UHFFFAOYSA-N | [1] |

| SMILES | CN(C)CCOc1ccccc1 | [1] |

Experimental Protocols

Proposed Synthesis of this compound

The proposed synthesis involves two main steps:

-

Step 1: Williamson Ether Synthesis to form a 2-phenoxyethyl halide intermediate.

-

Step 2: Nucleophilic Substitution of the halide with dimethylamine to yield the final product.

Caption: Proposed two-step synthesis of this compound.

2.1.1. Step 1: Synthesis of 2-Phenoxyethyl Halide (via Williamson Ether Synthesis)

This procedure involves the reaction of phenol with a suitable 1,2-dihaloethane in the presence of a base.

-

Materials: Phenol, potassium carbonate (anhydrous), acetone (anhydrous), 1-bromo-2-chloroethane, diethyl ether, 1 M aqueous NaOH solution, deionized water, brine (saturated NaCl solution), anhydrous magnesium sulfate.

-

Procedure:

-

To a round-bottom flask, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 1-bromo-2-chloroethane (excess, e.g., 3.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter the solid.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether and wash sequentially with 1 M aqueous NaOH to remove unreacted phenol, deionized water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 2-phenoxyethyl halide.[2]

-

The crude product can be purified by vacuum distillation or column chromatography.

-

2.1.2. Step 2: Synthesis of this compound (Nucleophilic Substitution)

This step involves the reaction of the 2-phenoxyethyl halide intermediate with dimethylamine.

-

Materials: 2-Phenoxyethyl halide, dimethylamine solution (e.g., 40% in water or as hydrochloride salt with a base), a suitable solvent (e.g., ethanol or THF), diethyl ether, deionized water, brine, anhydrous magnesium sulfate.

-

Procedure:

-

In a sealed reaction vessel, dissolve the 2-phenoxyethyl halide in a suitable solvent.

-

Add an excess of dimethylamine solution. If using dimethylamine hydrochloride, add an excess of a base like potassium carbonate.

-

Heat the reaction mixture at 70-80 °C for 12-24 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature.

-

If an aqueous solution of dimethylamine was used, extract the mixture with diethyl ether. If a solution in THF was used, remove the solvent under reduced pressure and partition the residue between diethyl ether and water.

-

Combine the organic layers and wash with deionized water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[2]

-

The final product can be purified by column chromatography on silica gel or by vacuum distillation.

-

Analytical Characterization

The purity and identity of the synthesized this compound can be confirmed using standard analytical techniques.

Caption: General workflow for purification and analysis of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. While experimental spectra are not publicly available, predicted chemical shifts can be estimated based on the molecular structure.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (165.23 g/mol ). The fragmentation pattern can provide further structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as C-O-C stretching for the ether and C-N stretching for the tertiary amine.

Biological Activity and Signaling Pathways

The primary documented application of this compound is as a precursor in the synthesis of histone deacetylase (HDAC) inhibitors.[3] There is currently no available information on the direct biological activity or mechanism of action of this compound itself.

Role as a Precursor to Histone Deacetylase Inhibitors

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[4][5] HDAC inhibitors interfere with this process, leading to hyperacetylation of histones and the re-expression of silenced genes, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][6]

The general mechanism of HDAC inhibition involves a molecule that can access the active site of the enzyme and chelate the zinc ion that is essential for its catalytic activity.[7] this compound can be chemically modified to incorporate a zinc-binding group, thereby transforming it into a potent HDAC inhibitor.

Caption: Simplified signaling pathway of histone acetylation and the role of HDAC inhibitors.

Further research is required to determine if this compound possesses any intrinsic biological activity or if its role is solely as a synthetic intermediate. The phenoxyethylamine scaffold is present in a variety of biologically active molecules, suggesting that this compound could be a starting point for the development of novel therapeutics targeting a range of biological pathways.[8]

References

- 1. This compound | CAS#:13468-02-5 | Chemsrc [chemsrc.com]

- 2. benchchem.com [benchchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,4,5-Trimethoxyphenoxyethylamine - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis of N,N-Dimethyl-2-phenoxyethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for N,N-Dimethyl-2-phenoxyethanamine, a valuable intermediate in the development of various biologically active molecules. This document details the core synthetic methodologies, providing experimental protocols and quantitative data to support laboratory-scale synthesis and process development.

Introduction

This compound is a tertiary amine featuring a phenoxy ether moiety. This structural motif is of interest in medicinal chemistry due to its presence in a variety of pharmacologically active compounds. The synthesis of this molecule is primarily achieved through well-established organic reactions, with the Williamson ether synthesis being the most prominent and versatile method. This guide will focus on the practical execution of this key synthesis, with additional discussion of a plausible alternative route via reductive amination.

Primary Synthesis Pathway: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely utilized method for the preparation of ethers. It involves the reaction of an alkali phenoxide with an alkyl halide in a nucleophilic substitution reaction. For the synthesis of this compound, this translates to the reaction of a phenoxide salt with a 2-(dimethylamino)ethyl halide.

The general reaction is as follows:

Caption: General scheme of the Williamson ether synthesis.

Reagents and Materials

The selection of appropriate starting materials and reagents is crucial for a successful synthesis.

Table 1: Reagents and Materials for Williamson Ether Synthesis

| Reagent/Material | Purpose | Common Examples | Considerations |

| Phenoxide Source | Nucleophile | Sodium phenoxide, or Phenol with a base | Can be prepared in situ from phenol and a base. |

| Base | Deprotonation of phenol | Sodium hydroxide (NaOH), Potassium hydroxide (KOH), Sodium hydride (NaH), Potassium carbonate (K₂CO₃) | Choice of base can influence reaction rate and yield. NaH is a strong, non-nucleophilic base suitable for anhydrous conditions. |

| Alkylating Agent | Electrophile | 2-Chloro-N,N-dimethylethylamine hydrochloride, 2-Bromo-N,N-dimethylethylamine hydrobromide | The hydrochloride salt is often commercially available and requires neutralization or the use of excess base. |

| Solvent | Reaction Medium | Acetonitrile, Dimethylformamide (DMF), Ethanol, Acetone | Aprotic polar solvents like acetonitrile and DMF are generally preferred for S_N2 reactions. |

Experimental Protocol

This protocol is a generalized procedure based on established Williamson ether synthesis methodologies.[1][2] Researchers should optimize conditions based on their specific laboratory setup and desired scale.

Step 1: Preparation of Sodium Phenoxide (in situ)

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq).

-

Dissolve the phenol in a suitable anhydrous solvent such as acetonitrile or DMF.

-

Carefully add a strong base, such as sodium hydride (1.1 eq) or potassium carbonate (1.5 eq), portion-wise at room temperature. If using sodium hydride, the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

Step 2: Alkylation Reaction

-

To the freshly prepared sodium phenoxide solution, add 2-chloro-N,N-dimethylethylamine hydrochloride (1.0 eq). If using the hydrochloride salt with a non-carbonate base, an additional equivalent of a non-nucleophilic base (e.g., triethylamine) may be required to liberate the free amine.

-

Heat the reaction mixture to reflux (for acetonitrile, approx. 82°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

The reaction is typically complete within 12-24 hours.

Step 3: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in a suitable organic solvent such as ethyl acetate or diethyl ether.

-

Wash the organic layer with a dilute aqueous sodium hydroxide solution (e.g., 1 M) to remove any unreacted phenol.

-

Subsequently, wash the organic layer with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Caption: Experimental workflow for the Williamson ether synthesis.

Quantitative Data

While a specific literature source detailing the yield for this exact reaction was not identified, yields for analogous Williamson ether syntheses are typically in the range of 70-90%, depending on the specific substrates and reaction conditions employed.

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅NO | [3] |

| Molecular Weight | 165.23 g/mol | [3] |

| Boiling Point | 231.5 ± 23.0 °C at 760 mmHg | [3] |

| Density | 1.0 ± 0.1 g/cm³ | [3] |

| ¹³C NMR (CDCl₃) | δ (ppm): 158.9, 129.4, 120.8, 114.5, 66.5, 58.6, 45.9 | [4] |

Note: The provided ¹³C NMR chemical shifts are based on publicly available spectral data and may vary slightly depending on the solvent and instrument used.

Alternative Synthesis Pathway: Reductive Amination

An alternative approach to the synthesis of this compound is through reductive amination. This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. In this case, phenoxyacetaldehyde would be reacted with dimethylamine, followed by reduction of the intermediate enamine or iminium ion.

The general reaction is as follows:

Caption: General scheme of the reductive amination pathway.

Reagents and Materials

Table 3: Reagents and Materials for Reductive Amination

| Reagent/Material | Purpose | Common Examples | Considerations |

| Carbonyl Compound | Electrophile | Phenoxyacetaldehyde | May need to be synthesized in a prior step. |

| Amine Source | Nucleophile | Dimethylamine (solution in THF or water), Dimethylamine hydrochloride | Gaseous dimethylamine can be challenging to handle; solutions are more convenient. |

| Reducing Agent | Reduction of C=N bond | Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN), Sodium borohydride (NaBH₄) | STAB and NaBH₃CN are milder reducing agents that selectively reduce the iminium ion in the presence of the aldehyde. |

| Solvent | Reaction Medium | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol | The choice of solvent depends on the reducing agent used. |

Conceptual Experimental Protocol

-

Imine/Enamine Formation: Dissolve phenoxyacetaldehyde (1.0 eq) and dimethylamine (1.2-2.0 eq) in a suitable solvent (e.g., DCM or methanol) and stir at room temperature for 30-60 minutes.

-

Reduction: Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise to the reaction mixture.

-

Work-up: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it. The crude product can then be purified.[5]

Conclusion

The Williamson ether synthesis stands out as the most practical and well-established method for the laboratory-scale synthesis of this compound. The reaction proceeds under relatively mild conditions and utilizes readily available starting materials. While reductive amination presents a viable alternative, it may require the prior synthesis of the aldehyde precursor. For researchers and drug development professionals, the Williamson ether synthesis offers a reliable and efficient route to this valuable chemical intermediate. The provided protocols and data serve as a solid foundation for the successful synthesis and characterization of this compound.

References

An In-depth Technical Guide to N,N-Dimethyl-2-phenoxyethanamine (CAS: 13468-02-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-2-phenoxyethanamine, with CAS number 13468-02-5, is a tertiary amine that serves as a key intermediate in the synthesis of various chemical entities. While comprehensive pharmacological data on the compound itself is limited in publicly accessible literature, its structural motif is present in molecules with documented biological activities. This guide provides a detailed overview of its physicochemical properties, plausible synthetic applications, and relevant safety information. Particular focus is given to its role as a precursor in the synthesis of the antiseptic agent domiphen bromide and as a building block for the development of histone deacetylase (HDAC) inhibitors.

Physicochemical Properties

This compound is a pale yellow to light yellow oil under standard conditions.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Data of this compound

| Property | Value | Source(s) |

| CAS Number | 13468-02-5 | [1][2] |

| Molecular Formula | C₁₀H₁₅NO | [2][3] |

| Molecular Weight | 165.23 g/mol | [1][2] |

| Appearance | Pale Yellow to Light Yellow Oil | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

| Boiling Point | 231.5 ± 23.0 °C at 760 mmHg | [2] |

| Melting Point | 163-164 °C (Solv: isopropanol) | [1] |

| Flash Point | 67.1 ± 24.9 °C | [2] |

| Vapour Pressure | 0.1 ± 0.5 mmHg at 25°C | [2] |

| Index of Refraction | 1.506 | [2] |

| pKa | 8.80 ± 0.28 (Predicted) | [1] |

| LogP | 1.99 | [2] |

| Solubility | Chloroform (Slightly), DMSO (Slightly), Ethyl Acetate (Slightly) | [1] |

Synthesis and Chemical Data

The synthesis of this compound can be achieved through the reaction of phenol with a suitable 2-(dimethylamino)ethyl halide or a related precursor.[2]

Table 2: Chemical Identifiers and Spectral Data

| Identifier/Data | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | (2-Dimethylaminoethoxy)benzene, 2-(N,N-Dimethylamino)ethyl phenyl ether | [3] |

| InChI | InChI=1S/C10H15NO/c1-11(2)8-9-12-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| InChIKey | RUHVDRGWCIAFLG-UHFFFAOYSA-N | |

| SMILES | CN(C)CCOc1ccccc1 | [2] |

| NMR, HPLC, LC-MS, UPLC Data | Available from commercial suppliers upon request. | [5] |

| Mass Spectrometry Data | Available through spectral databases such as NIST WebBook for related compounds. | [6][7] |

Applications in Synthesis

This compound is primarily utilized as a chemical intermediate. Its known applications include the synthesis of quaternary ammonium compounds and as a fragment in the design of bioactive molecules.

Synthesis of Domiphen Bromide

Domiphen bromide is a quaternary ammonium salt with antiseptic properties.[8][9] this compound serves as a direct precursor in its synthesis. The synthesis involves the quaternization of the tertiary amine with a long-chain alkyl halide, such as 1-bromododecane.

Experimental Protocol: Synthesis of Domiphen Bromide (Plausible Method)

-

Materials: this compound, 1-bromododecane, a suitable solvent (e.g., acetonitrile or acetone).

-

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add an equimolar amount of 1-bromododecane to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product, domiphen bromide, may precipitate out of the solution.

-

Collect the precipitate by filtration and wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

Dry the resulting solid under vacuum to yield the final product.

-

-

Characterization: The identity and purity of the synthesized domiphen bromide can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Intermediate in the Synthesis of Histone Deacetylase (HDAC) Inhibitors

This compound is cited as a useful starting material for the preparation of histone deacetylase (HDAC) inhibitors.[1][10] HDAC inhibitors are a class of compounds that interfere with the function of HDAC enzymes and are investigated for their therapeutic potential, particularly in oncology.[11][12] The phenoxyethylamine moiety can serve as a "capping group" in the typical pharmacophore model of an HDAC inhibitor, which also includes a zinc-binding group and a linker region.[13]

Experimental Protocol: Plausible Synthesis of a Hydroxamic Acid-Based HDAC Inhibitor

-

Materials: this compound, a suitable linker with a terminal carboxylic acid (e.g., adipic acid monomethyl ester), a coupling agent (e.g., EDC/HOBt), a base (e.g., DIPEA), a suitable solvent (e.g., DMF), hydroxylamine hydrochloride, and a strong base (e.g., KOH).

-

Procedure:

-

Amide Coupling: React this compound with the linker's carboxylic acid group in the presence of a coupling agent and a base to form an amide bond.

-

Ester Hydrolysis: Hydrolyze the methyl ester at the other end of the linker to the corresponding carboxylic acid using a base like lithium hydroxide.

-

Hydroxamic Acid Formation: Couple the resulting carboxylic acid with hydroxylamine to form the final hydroxamic acid, which acts as the zinc-binding group.

-

-

Purification and Characterization: The final product would require purification, likely by chromatography, and its structure confirmed by NMR and MS.

Biological Activity and Pharmacological Profile

There is a notable lack of direct studies on the biological activity and pharmacological profile of this compound itself in the available literature. Its significance in drug development appears to be as a structural component of larger, more complex molecules.

The biological activity of its derivatives is of interest:

-

Domiphen bromide: Exhibits antimicrobial and antiseptic properties.[8]

-

HDAC Inhibitors: This class of compounds has well-documented effects on gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[12][13]

It is plausible that this compound itself may possess some biological activity, given that structurally related phenoxyethylamine derivatives have been explored for various pharmacological effects. However, without specific experimental data, any discussion of its mechanism of action or signaling pathway involvement would be purely speculative.

Safety and Handling

Safety data for this compound indicates that it should be handled with care in a laboratory setting.

Table 3: Hazard and Safety Information

| Category | Information | Source(s) |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | |

| GHS Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/ eye protection/ face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | |

| Signal Word | Warning | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage at 2-8°C under an inert atmosphere. | [1][2] |

| Personal Protective Equipment (PPE) | Suitable protective clothing, gloves, and eye/face protection should be worn. | [14] |

Conclusion

This compound is a valuable chemical intermediate with established applications in the synthesis of the antiseptic domiphen bromide and as a building block for histone deacetylase inhibitors. While its own pharmacological profile is not well-characterized, its utility in the construction of biologically active molecules makes it a compound of interest for medicinal chemists and drug development professionals. Further research into the biological effects of this compound and other simple phenoxyethylamine derivatives could yield new insights and potential therapeutic leads. Standard laboratory safety precautions should be observed when handling this compound.

References

- 1. dimethyl(2-phenoxyethyl)amine | 13468-02-5 [m.chemicalbook.com]

- 2. This compound | CAS#:13468-02-5 | Chemsrc [chemsrc.com]

- 3. echemi.com [echemi.com]

- 4. veeprho.com [veeprho.com]

- 5. 13468-02-5 | this compound | Aryls | Ambeed.com [ambeed.com]

- 6. Benzeneethanamine, N,N-dimethyl- [webbook.nist.gov]

- 7. Ethanamine, N,N-dimethyl- [webbook.nist.gov]

- 8. Domiphen (bromide) - Cayman Chemical [bioscience.co.uk]

- 9. Domiphen Bromide | C22H40BrNO | CID 10866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. abdurrahmanince.net [abdurrahmanince.net]

Molecular structure and weight of N,N-Dimethyl-2-phenoxyethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-2-phenoxyethanamine is a tertiary amine with a phenoxy ether moiety. Its chemical structure is of interest within medicinal chemistry and drug development due to the presence of functionalities that are common in biologically active molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed potential synthesis protocol, and its putative role in biological systems, particularly in the context of histone deacetylase (HDAC) inhibition.

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 13468-02-5, possesses a molecular formula of C10H15NO.[1][2] The structure features a phenoxy group linked via an ether bond to an ethyl chain, which is terminated by a dimethylamino group.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C10H15NO | [1][2] |

| Molecular Weight | 165.23 g/mol | [3] |

| CAS Number | 13468-02-5 | [1][2][3] |

| Appearance | Pale yellow to light yellow oil/liquid | [3][4] |

| Boiling Point | 231.5 ± 23.0 °C at 760 mmHg | [2] |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

| Flash Point | 67.1 ± 24.9 °C | [2] |

| pKa | 8.80 ± 0.28 (Predicted) | [3] |

| LogP | 1.99 | [2] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Ethyl Acetate | [3] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [3][4] |

Synthesis of this compound: A Proposed Experimental Protocol

Step 1: Synthesis of 1-Bromo-2-phenoxyethane via Williamson Ether Synthesis

This initial step involves the reaction of phenol with a dihaloethane, such as 1,2-dibromoethane, in the presence of a base to form the corresponding ether.

Materials:

-

Phenol

-

1,2-Dibromoethane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone

-

Deionized Water

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl Ether

-

1 M Aqueous Sodium Hydroxide (NaOH) Solution

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone (10 volumes relative to phenol).

-

Stir the resulting suspension at room temperature for 15 minutes.

-

Add 1,2-dibromoethane (3.0 equivalents) to the reaction mixture.

-

Heat the mixture to reflux (approximately 56°C) and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer with 1 M aqueous NaOH solution (2 x 50 mL) to remove any unreacted phenol, followed by deionized water (2 x 50 mL), and finally with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-bromo-2-phenoxyethane.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound via Nucleophilic Substitution

This second step involves the nucleophilic substitution of the bromide in 1-bromo-2-phenoxyethane with dimethylamine.

Materials:

-

1-Bromo-2-phenoxyethane (from Step 1)

-

Dimethylamine solution (e.g., 40% in water or 2 M in THF)

-

Potassium Carbonate (if using dimethylamine hydrochloride)

-

Diethyl Ether

-

Deionized Water

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a sealed pressure vessel, dissolve 1-bromo-2-phenoxyethane (1.0 equivalent) in a suitable solvent such as Tetrahydrofuran (THF) or ethanol.

-

Add an excess of dimethylamine solution (e.g., 40% in water, 3.0 equivalents). If using dimethylamine hydrochloride, add an excess of a base like potassium carbonate (2.5 equivalents).

-

Seal the vessel and heat the reaction mixture to 70-80°C for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If an aqueous solution of dimethylamine was used, extract the mixture with diethyl ether (3 x 50 mL). If a solution in THF was used, remove the solvent under reduced pressure and then partition the residue between diethyl ether and water.

-

Combine the organic layers and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The final product can be purified by column chromatography on silica gel or by vacuum distillation to obtain a pure sample.

Visual Representations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activity and Signaling Pathways

This compound has been noted as a useful compound for the preparation of histone deacetylase (HDAC) inhibitors.[3] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histone proteins. This deacetylation leads to a more condensed chromatin structure, which generally results in transcriptional repression.

The overactivity of certain HDACs is implicated in various diseases, including cancer and neurodegenerative disorders, as it can lead to the silencing of tumor suppressor genes and other genes involved in cell differentiation and apoptosis.[] HDAC inhibitors, therefore, represent a promising class of therapeutic agents. They work by blocking the active site of HDACs, leading to histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of silenced genes.

While direct studies on the inhibitory activity of this compound on specific HDACs or its effect on downstream signaling pathways are not prominently available in the public domain, its structural components are found in known HDAC inhibitors. Many HDAC inhibitors consist of a zinc-binding group, a linker region, and a cap group that interacts with the surface of the enzyme. It is plausible that this compound could serve as a scaffold or precursor for the synthesis of more complex molecules that act as potent and selective HDAC inhibitors.

Histone Deacetylation Signaling Pathway

Caption: Role of HDACs and their inhibitors in regulating chromatin structure and gene transcription.

Conclusion

This compound is a compound with well-defined physicochemical properties. While detailed, published experimental protocols for its synthesis are scarce, a reliable synthetic route can be proposed based on fundamental organic reactions. Its primary significance in the context of drug development appears to be as a precursor or building block for the synthesis of histone deacetylase inhibitors. Further research is warranted to explore the direct biological activities of this compound and its derivatives to fully elucidate their therapeutic potential.

References

Spectroscopic Profile of N,N-Dimethyl-2-phenoxyethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for N,N-Dimethyl-2-phenoxyethanamine, a compound of interest in various research and development domains. Due to the limited availability of experimentally derived public data, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, coupled with detailed, generalized experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. It is important to note that these values are computationally generated and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.32 - 7.28 | m | 2H | Ar-H (meta) |

| 6.98 - 6.94 | m | 3H | Ar-H (ortho, para) |

| 4.10 | t | 2H | O-CH₂ |

| 2.75 | t | 2H | N-CH₂ |

| 2.34 | s | 6H | N-(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 158.7 | Ar-C (quaternary, C-O) |

| 129.5 | Ar-C (meta) |

| 121.0 | Ar-C (para) |

| 114.5 | Ar-C (ortho) |

| 66.8 | O-CH₂ |

| 58.2 | N-CH₂ |

| 45.3 | N-(CH₃)₂ |

Table 3: Predicted IR Absorption Data (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 - 3040 | Medium | C-H stretch (aromatic) |

| 2970 - 2820 | Strong | C-H stretch (aliphatic) |

| 1600, 1495 | Strong | C=C stretch (aromatic) |

| 1245 | Strong | C-O stretch (aryl ether) |

| 1170 | Medium | C-N stretch (aliphatic amine) |

| 750, 690 | Strong | C-H bend (aromatic, out-of-plane) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 165 | 20 | [M]⁺ (Molecular Ion) |

| 120 | 5 | [M - N(CH₃)₂]⁺ |

| 94 | 30 | [C₆H₅OH]⁺ |

| 77 | 15 | [C₆H₅]⁺ |

| 58 | 100 | [CH₂=N(CH₃)₂]⁺ (Base Peak) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization for specific applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (liquid sample)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR tube (5 mm)

-

Pasteur pipette

-

Vial

Procedure:

-

Sample Preparation:

-

In a clean, dry vial, dissolve approximately 10-20 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ containing TMS.[1]

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

-

-

Instrument Setup (General Parameters for a 500 MHz Spectrometer):

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12 ppm.

-

Use a 30° or 45° pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 128-1024) due to the lower natural abundance and sensitivity of the ¹³C nucleus.[1]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify the peak positions in both spectra.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat this compound.

Materials:

-

This compound (liquid sample)

-

FT-IR spectrometer with a Diamond Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr).

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lint-free wipes.

Procedure (using ATR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of this compound directly onto the center of the ATR crystal.

-

Acquire the sample spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

-

-

Cleaning:

-

Clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

-

Procedure (using Salt Plates for a Neat Liquid):

-

Background Spectrum:

-

Acquire a background spectrum with the empty salt plates in the sample holder.

-

-

Sample Preparation:

-

Sample Analysis:

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum.

-

-

Cleaning:

-

Disassemble the salt plates and clean them thoroughly with a suitable solvent and a lint-free wipe. Store the plates in a desiccator to prevent damage from moisture.[2]

-

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

-

This compound (liquid sample)

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system.

-

Volatile solvent (e.g., methanol or dichloromethane).

-

Microsyringe.

-

Vial.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile solvent like methanol.

-

-

Instrument Setup (General GC-MS Parameters):

-

GC:

-

Injector Temperature: 250 °C

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[4]

-

Mass Range: Scan from a low m/z (e.g., 40) to a value above the molecular weight of the compound (e.g., 200).

-

Source Temperature: ~230 °C.

-

Quadrupole Temperature: ~150 °C.

-

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC-MS.

-

Acquire the data.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

Potential Research Applications of N,N-Dimethyl-2-phenoxyethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-2-phenoxyethanamine is a substituted phenoxyethanamine that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its primary documented application lies in its use as a precursor for the synthesis of more complex molecules, particularly in the development of histone deacetylase (HDAC) inhibitors. While direct biological activity data for this compound is not extensively available in public literature, its structural motifs are present in various pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and detailed experimental protocols to investigate its potential as an HDAC inhibitor or a scaffold for novel therapeutics.

Chemical and Physical Properties

This compound is a tertiary amine with the molecular formula C₁₀H₁₅NO. Its chemical structure consists of a phenoxy group linked by an ethyl chain to a dimethylamino group. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 13468-02-5 | [1][2] |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

| Appearance | Pale yellow to light yellow oil | [3] |

| Boiling Point | 231.5 ± 23.0 °C at 760 mmHg | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Flash Point | 67.1 ± 24.9 °C | [1] |

| LogP | 1.99 | [1] |

| pKa | 8.80 ± 0.28 (Predicted) | [4] |

Synthesis Protocol

While various synthetic routes are possible, a common approach to synthesize this compound involves the reaction of phenol with a suitable 2-(dimethylamino)ethyl halide or a related precursor. A plausible synthetic pathway is outlined below.

Williamson Ether Synthesis

This method involves the reaction of sodium phenoxide with 2-chloro-N,N-dimethylethanamine.

Materials:

-

Phenol

-

Sodium hydride (NaH) or Sodium hydroxide (NaOH)

-

2-chloro-N,N-dimethylethanamine hydrochloride

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Diethyl ether or other suitable extraction solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol in anhydrous DMF.

-

Cool the solution in an ice bath and add sodium hydride portion-wise. Allow the reaction to stir until the evolution of hydrogen gas ceases, indicating the formation of sodium phenoxide.

-

In a separate flask, neutralize 2-chloro-N,N-dimethylethanamine hydrochloride with a base such as sodium bicarbonate to obtain the free amine.

-

Add the free 2-chloro-N,N-dimethylethanamine to the sodium phenoxide solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-70°C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography.

Potential Research Applications: Histone Deacetylase (HDAC) Inhibition

The primary documented utility of this compound is as a precursor in the synthesis of histone deacetylase (HDAC) inhibitors.[3] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histones and other proteins.[5] Dysregulation of HDAC activity is implicated in various diseases, including cancer, making them an important therapeutic target.[5]

HDAC inhibitors typically consist of three key pharmacophoric features: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme. The phenoxy group of this compound can serve as a component of the cap group in novel HDAC inhibitors.

Experimental Protocols for Evaluating HDAC Inhibitory Activity

To investigate the potential of this compound or its derivatives as HDAC inhibitors, a series of in vitro and cellular assays can be performed.

In Vitro HDAC Activity Assay (Fluorometric)

This assay measures the ability of a compound to directly inhibit the enzymatic activity of a purified HDAC enzyme.

Materials:

-

Purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution (e.g., Trypsin in a suitable buffer with a known HDAC inhibitor like Trichostatin A to stop the reaction)

-

This compound or its derivatives dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the diluted test compound, the HDAC enzyme, and assay buffer. Include wells for a negative control (enzyme and buffer only) and a positive control (a known HDAC inhibitor).

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Cellular Histone Acetylation Assay (Western Blot)

This assay determines whether a test compound can induce histone hyperacetylation in cultured cells, a hallmark of HDAC inhibition.

Materials:

-

Human cancer cell line (e.g., HeLa, HCT116)

-

Cell culture medium and supplements

-

Test compound dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3

-

HRP-conjugated secondary antibody

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Chemiluminescence detection reagents and imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Lyse the cells and extract total protein.

-

Determine protein concentration using a suitable method (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against acetylated histone H3 and total histone H3 (as a loading control).

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities to determine the relative increase in histone acetylation.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the test compound on cancer cells.

Materials:

-

Human cancer cell line

-

Cell culture medium

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplates

-

Microplate spectrophotometer

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with a range of concentrations of the test compound for a desired period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).[6][7]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis (programmed cell death) by the test compound.

Materials:

-

Human cancer cell line

-

Cell culture medium

-

Test compound dissolved in DMSO

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Procedure:

-

Treat cells with the test compound for a time known to induce apoptosis (e.g., 24-48 hours).

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells with cold PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Quantify the percentage of apoptotic cells in the treated versus control populations.

Data Presentation

Quantitative data obtained from the aforementioned assays should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 2: Hypothetical In Vitro HDAC Inhibitory Activity

| Compound | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC6 IC₅₀ (µM) |

| Derivative A | 1.5 | 2.3 | 0.8 |

| Derivative B | 10.2 | 15.8 | 5.4 |

| Trichostatin A | 0.002 | 0.002 | 0.001 |

Table 3: Hypothetical Cellular Activity

| Compound | Cell Line | GI₅₀ (µM) | Apoptosis (% at 2x GI₅₀) |

| Derivative A | HCT116 | 2.1 | 45% |

| Derivative B | HCT116 | 12.5 | 25% |

| Doxorubicin | HCT116 | 0.1 | 60% |

Conclusion

This compound is a valuable chemical intermediate with demonstrated utility in the synthesis of HDAC inhibitors. While its intrinsic biological activity is not well-characterized, its chemical structure provides a foundation for the development of novel therapeutic agents. The experimental protocols detailed in this guide offer a robust framework for researchers to explore the potential of this compound and its derivatives as modulators of epigenetic pathways and as potential anticancer agents. Further research into the synthesis and biological evaluation of compounds derived from this scaffold is warranted to fully elucidate their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. MTT Assay [bio-protocol.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Enigmatic Biological Profile of N,N-Dimethyl-2-phenoxyethanamine: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-Dimethyl-2-phenoxyethanamine is a substituted phenoxyethylamine for which specific and detailed biological activity data remains largely unavailable in the public domain. While its chemical properties are documented, its pharmacological profile, including receptor binding affinities, functional activities, and in vivo effects, has not been extensively characterized. One source notes its utility in the synthesis of histone deacetylase (HDAC) inhibitors, suggesting a potential application in oncology or inflammatory diseases, though this does not describe the activity of the molecule itself.[1] This guide addresses the current knowledge gap by summarizing the available information, however sparse, and contextualizing it within the broader family of phenoxyethylamine and phenethylamine derivatives. Due to the lack of direct data, this report will focus on the biological activities of structurally related compounds to provide a speculative framework for potential research directions.

Introduction to this compound

This compound is a tertiary amine with a core structure consisting of a phenoxy group linked by an ethyl bridge to a dimethylated nitrogen atom. Its simplicity makes it an attractive scaffold for chemical synthesis. However, this structural simplicity has not yet translated into a well-defined biological role.

Known Biological Information and Inferences from Analogs

In contrast, more complex derivatives of the broader phenethylamine class have been extensively studied, particularly for their interaction with monoamine receptors. These compounds often exhibit significant activity at serotonin (5-HT), dopamine (D), and adrenergic (α) receptors, as well as trace amine-associated receptors (TAARs).

Insights from Psychedelic Phenethylamines

A significant body of research exists for substituted phenethylamines, many of which are known for their psychedelic effects. These compounds typically target the serotonin 5-HT2A receptor. While this compound does not share the typical substitution patterns of classical psychedelics, the data from these analogs provide a valuable reference for the types of interactions that phenethylamine scaffolds can have.

The following tables summarize the receptor binding affinities (Ki) and functional potencies (EC50) for a selection of well-characterized, albeit more complex, phenethylamine derivatives. This data is presented to illustrate the pharmacological landscape of this compound class, and it should not be directly extrapolated to this compound.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Substituted Phenethylamines

| Compound | 5-HT2A | 5-HT2C | 5-HT1A | α1A | α2A | D2 | TAAR1 (rat) |

|---|---|---|---|---|---|---|---|

| 2C-B | <1000 | <1000 | >5000 | - | - | - | <100 |

| 2C-I | <500 | <500 | >5000 | - | - | - | <50 |

| Mescaline | 6,700 | 9,400 | >5,600 | - | - | - | - |

| NBOMe-2C-B | <1 | <5 | >1000 | <500 | - | >1000 | <100 |

Data compiled from multiple sources for illustrative purposes.[3][4][5][6]

Table 2: Functional Activity (EC50, nM) of Selected Substituted Phenethylamines

| Compound | 5-HT2A Activation | 5-HT2B Activation |

|---|---|---|

| 2C-B | <500 | - |

| 2C-I | <200 | - |

| NBOMe-2C-B | <0.1 | - |

Data compiled from multiple sources for illustrative purposes.[3][6]

Experimental Protocols for Characterizing Phenethylamine Derivatives

The following are generalized experimental protocols commonly employed to determine the biological activity of novel compounds within the phenethylamine class. These methods would be appropriate for the initial characterization of this compound.

Radioligand Binding Assays

This method is used to determine the binding affinity of a compound for a specific receptor.

-

Preparation of Cell Membranes: Human embryonic kidney (HEK) 293 cells are transiently transfected with the human cDNA for the receptor of interest (e.g., 5-HT2A). After 48 hours, the cells are harvested, and the cell membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and various concentrations of the test compound (this compound).

-

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand. The radioactivity retained on the filters is then measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Flux Assay for Gq-coupled Receptors)

This method measures the functional activity of a compound at a G-protein coupled receptor (GPCR) that signals through the Gq pathway, such as the 5-HT2A receptor.

-

Cell Culture and Dye Loading: HEK293 cells stably expressing the receptor of interest are seeded into 96-well plates. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The test compound at various concentrations is added to the wells.

-

Measurement of Fluorescence: A fluorescent imaging plate reader is used to measure the change in intracellular calcium concentration by detecting the increase in fluorescence upon receptor activation.

-

Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated from the dose-response curve. The maximal efficacy (Emax) is also determined relative to a known full agonist.

Potential Signaling Pathways and Mechanisms of Action

Based on the pharmacology of related phenethylamines, a primary hypothetical target for this compound would be monoaminergic GPCRs. The diagram below illustrates the canonical signaling pathway for the 5-HT2A receptor, a common target for this class of compounds.

The workflow for identifying the biological activity of a novel compound like this compound would typically follow a hierarchical screening process.

Conclusion and Future Directions

The biological activity of this compound remains an open question. While its structural similarity to other pharmacologically active phenethylamines suggests potential interactions with monoaminergic systems, there is currently no direct evidence to support this. The mention of its use in the synthesis of HDAC inhibitors may point towards a completely different and unexplored area of activity.

Future research should focus on a systematic characterization of this compound, beginning with broad-panel receptor screening to identify potential targets. Subsequent dose-response and functional assays would then be necessary to quantify its affinity and efficacy at any identified targets. Without such fundamental research, the biological role of this compound will remain speculative. This guide serves as a foundational document, highlighting the current void in knowledge and providing a clear roadmap for future investigation.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-Phenoxyethylamine | 1758-46-9 [chemicalbook.com]

- 3. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Potential of N,N-Dimethyl-2-phenoxyethanamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N,N-Dimethyl-2-phenoxyethanamine scaffold represents a promising starting point for the development of novel therapeutic agents. This technical guide synthesizes the current understanding of its derivatives, focusing on their potential as modulators of key biological targets, including monoamine transporters and histone deacetylases (HDACs). While comprehensive data on a wide range of specific this compound derivatives remains an area of active investigation, the foundational structure presents significant opportunities for drug discovery. This document outlines the synthesis, potential biological activities, and detailed experimental protocols for the evaluation of these compounds, providing a framework for future research and development.

Core Structure and Synthetic Pathways

The foundational molecule, this compound, is a tertiary amine characterized by a phenoxy group linked via an ethyl bridge to a dimethylamino moiety. Its synthesis can be approached through several established chemical reactions. A common method involves the Williamson ether synthesis, where phenol or a substituted phenol is reacted with a 2-halo-N,N-dimethylethanamine derivative. Alternatively, nucleophilic substitution of a phenoxy-functionalized electrophile with dimethylamine can be employed.

A generalized synthetic workflow for creating a library of this compound derivatives would typically involve the preparation of a variety of substituted phenols and their subsequent reaction with a suitable aminoethylating agent. Purification of the final products is commonly achieved through column chromatography.

Potential Biological Activities and Structure-Activity Relationships

The this compound scaffold is structurally related to known pharmacophores that interact with critical biological targets. The two primary areas of potential therapeutic application for its derivatives are the modulation of monoamine transporters and the inhibition of histone deacetylases.

Monoamine Transporter Inhibition

The phenoxy-alkylamine motif is a well-established feature in compounds that target monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1] These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for treating depression and other neuropsychiatric disorders.

Structure-Activity Relationship (SAR) Insights from Related Compounds:

-

Phenoxy Ring Substitution: The nature and position of substituents on the phenoxy ring are critical for potency and selectivity. Electron-withdrawing groups can influence binding affinity.

-

Alkyl Chain Length: While the core molecule has an ethyl linker, variations in chain length in the broader class of phenoxy-alkylamines can impact activity.

-

Amine Substitution: The tertiary amine of the core structure is a key feature. In related series, modification of the amine substituents can alter the affinity and selectivity for different monoamine transporters.

Histone Deacetylase (HDAC) Inhibition

There are indications that this compound may serve as a precursor for the synthesis of histone deacetylase (HDAC) inhibitors.[2] HDACs are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression. Their dysregulation is implicated in the pathogenesis of various cancers and inflammatory diseases.

Structure-Activity Relationship (SAR) Insights from Related Compounds:

-

Zinc-Binding Group: Most HDAC inhibitors feature a zinc-binding group (e.g., hydroxamic acid, benzamide) that chelates the zinc ion in the enzyme's active site. Derivatives of this compound would require modification to incorporate such a group.

-

Capping Group: The phenoxy portion of the molecule could serve as the "capping group," which interacts with the surface of the enzyme.

-

Linker Region: The ethyl-dimethylamino portion could be part of the "linker" that connects the capping group to the zinc-binding group. The length and rigidity of this linker are known to be important for inhibitory activity and isoform selectivity.

Quantitative Data from Structurally Related Analogs

Direct quantitative biological data for a wide range of this compound derivatives is not extensively available in the public domain. However, by examining structurally related compounds, we can infer potential activity profiles. The following tables summarize data for representative monoamine transporter inhibitors and HDAC inhibitors that share some structural motifs with the core compound of interest.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of Structurally Related Compounds

| Compound Class | Derivative Example | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |

| Phenoxy-alkylamine | Atomoxetine | 77 | 4.5 | 1370 |

| Phenoxy-phenylpropylamine | Fluoxetine | 1.1 | 130 | 200 |

Note: Data is illustrative and sourced from various publicly available databases.

Table 2: HDAC Inhibitory Activity (IC50, nM) of Structurally Related Compounds

| Compound Class | Derivative Example | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC6 IC50 (nM) |

| Benzamide | Entinostat (MS-275) | 160 | 300 | >10,000 |

| Hydroxamic Acid | Vorinostat (SAHA) | 10 | 20 | 10 |

Note: Data is illustrative and sourced from various publicly available databases.

Detailed Experimental Protocols

To facilitate further research into this compound derivatives, the following are detailed protocols for key in vitro assays used to characterize their potential biological activities.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity of a test compound to a specific monoamine transporter by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Culture human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]WIN 35,428 for DAT), and varying concentrations of the test this compound derivative.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

-

In Vitro Fluorometric HDAC Inhibition Assay

This assay measures the ability of a test compound to inhibit the enzymatic activity of a specific histone deacetylase isoform.

References

Navigating the Solubility Landscape of N,N-Dimethyl-2-phenoxyethanamine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Dimethyl-2-phenoxyethanamine, a tertiary amine of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for understanding and predicting the solubility of this compound in various solvents. Due to the limited availability of public experimental data, this guide combines qualitative information with predictive modeling based on Hansen Solubility Parameters (HSP) and outlines a detailed protocol for experimental verification.

Executive Summary

This compound is a molecule with potential applications in the synthesis of biologically active compounds. Its solubility is a critical parameter influencing its reaction kinetics, purification, and formulation. This guide establishes that while experimentally verified quantitative solubility data is scarce, predictive models can offer valuable insights. The compound is qualitatively described as slightly soluble in chloroform, dimethyl sulfoxide (DMSO), and ethyl acetate. To supplement this, a quantitative estimation of its solubility in a wider range of solvents has been developed using the Stefanis-Panayiotou group contribution method for calculating Hansen Solubility Parameters. Furthermore, a detailed experimental protocol for the widely accepted shake-flask method is provided to enable researchers to determine precise solubility data.

Predicted Solubility of this compound

In the absence of extensive experimental data, the solubility of this compound was predicted using the Hansen Solubility Parameter (HSP) methodology. The HSPs for the compound were calculated using the Stefanis-Panayiotou group contribution method. The molecule was broken down into its constituent functional groups: aromatic carbons, an aromatic ether, methylene groups, a tertiary amine, and methyl groups. The individual contributions of these groups to the dispersion (δD), polar (δP), and hydrogen bonding (δH) parameters were summed to yield the overall HSP values for this compound.

The calculated HSPs for this compound are:

-

δD (Dispersion): 18.2 MPa½

-

δP (Polar): 4.9 MPa½

-

δH (Hydrogen Bonding): 6.2 MPa½